3-氨基环丁醇盐酸盐

描述

Synthesis Analysis

The synthesis of cyclobutanol derivatives, including 3-aminocyclobutanol hydrochloride, often involves innovative strategies to construct the cyclobutane core, a challenging task due to the ring strain associated with four-membered rings. Techniques such as photochemical routes and stereoselective synthesis are employed. For instance, derivatives of 2-aminocyclobutane-1-carboxylic acid have been prepared through enantiodivergent synthetic sequences, highlighting the importance of stereocontrol in obtaining the desired cyclobutane derivatives (Izquierdo et al., 2005; Chang et al., 2018).

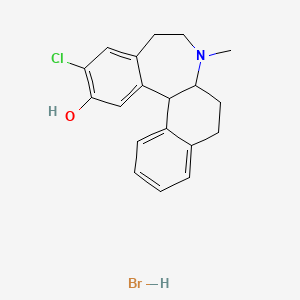

Molecular Structure Analysis

The molecular structure of 3-aminocyclobutanol hydrochloride and related compounds has been extensively studied, revealing the significance of the cyclobutane ring as a structure-promoting unit. NMR structural studies and DFT theoretical calculations have shown that strong intramolecular hydrogen bonds can form, giving rise to rigid molecular structures that are valuable in the design of biologically active molecules (Izquierdo et al., 2005).

Chemical Reactions and Properties

3-Aminocyclobutanol hydrochloride can undergo various chemical reactions, leveraging its aminocyclobutanol group for further functionalization. The compound's reactivity has been exploited in the synthesis of complex molecules, where cyclobutanol derivatives serve as key intermediates or building blocks. For example, the synthesis of protected α-aminocyclobutanone as a modular transition state synthon highlights the versatility of cyclobutanol derivatives in medicinal chemistry (Mohammad et al., 2020).

科学研究应用

水解酶抑制剂的合成:一项研究描述了作为二甲缩醛保护的 α-氨基环丁酮盐酸盐的合成,它是一种模块化合成子,用于获取含环丁酮的领先水解酶抑制剂,包括丝氨酸蛋白酶和金属蛋白酶 (Mohammad 等,2020)。

氨基环丁醇的制备:另一项研究详细介绍了一种制备顺式或反式-1,3-二取代氨基环丁醇的方法,它们是药物化学中宝贵的中间体 (Calad 等,2011)。

新型杂环化合物的开发:已对使用 3-氧代丁酸酯和 3-甲酰色酮的组合制备新型杂环化合物进行了研究,展示了这些化合物合成化学的多功能性 (Rajkumar 等,2015)。

化学合成中的光学拆分:一项研究集中于 (2RS,3SR)-2-氨基-3-氯丁酸盐酸盐的光学拆分,展示了其在生产光学纯化合物方面的潜力,这在某些药物的合成中至关重要 (Shiraiwa 等,1997)。

VLA-4 拮抗剂的合成:一篇论文描述了功能化 3-氨基环丁-2-烯-1-酮的合成,它们是 VLA-4(一种参与免疫反应的蛋白质)的有效拮抗剂 (Brand 等,2003)。

在肿瘤成像中的应用:已对非天然氨基酸抗-1-氨基-3-[18F]氟环丁基-1-羧酸 (FACBC) 在正电子发射断层扫描 (PET) 中的肿瘤成像进行了研究,显示了氨基环丁醇衍生物在医学成像中的相关性 (McConathy 等,2003)。

安全和危害

The safety information available indicates that 3-Aminocyclobutanol hydrochloride may be harmful if swallowed . It is classified under Acute Tox. 4 Oral hazard classification . The safety precautions suggest avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

属性

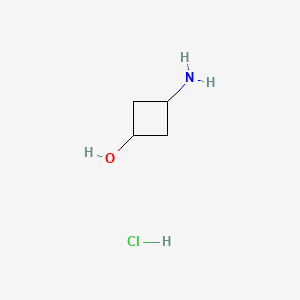

IUPAC Name |

3-aminocyclobutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c5-3-1-4(6)2-3;/h3-4,6H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMSHCRPQCZRGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminocyclobutanol hydrochloride | |

CAS RN |

1219019-22-3, 1205037-95-1, 1036260-25-9 | |

| Record name | 3-aminocyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-aminocyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-aminocyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,6-Dichlorophenyl)-2,3-dihydro-3-hydroxypyrrolo[3,4-c]pyridin-1-one](/img/structure/B1145741.png)

![3-[Carboxy-(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1145743.png)

![7-Methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145760.png)